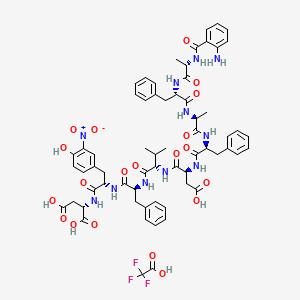

H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH.TFA

Description

Historical Development of Fluorogenic Peptide Probes

Fluorogenic peptide probes have evolved significantly since their inception, driven by the need to visualize dynamic biochemical processes in real time. Early innovations focused on incorporating fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which exhibit environment-sensitive fluorescence. For instance, opioid peptide agonists modified with 6DMN demonstrated enhanced fluorescence upon binding to hydrophobic receptor sites, enabling studies of receptor internalization. Subsequent advancements introduced solvatochromic amino acid analogs, such as 4-N,N-dimethylaminophthalimido-alanine, which produced spectral shifts upon binding to class II MHC proteins. These probes allowed researchers to track peptide-MHC interactions in living cells, revolutionizing immunology research.

The integration of fluorogenic amino acids into peptide backbones further refined probe specificity. For example, calmodulin-binding peptides incorporating 1,8-naphthalimide derivatives showed a 100-fold fluorescence increase upon conformational changes, enabling ratiometric measurements of protein activity. This progress laid the groundwork for designing multifunctional probes like H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH trifluoroacetate, which merges fluorogenic reporting with oxidative stress biomarkers.

Biochemical Significance of Nitrotyrosine Modifications

Nitrotyrosine, formed via the nitration of tyrosine residues by peroxynitrite (ONOO⁻), serves as a hallmark of oxidative stress. The reaction mechanism involves peroxynitrite decomposition into hydroxyl (·OH) and nitrogen dioxide (·NO₂) radicals, which oxidize tyrosine’s phenolic ring to produce 3-nitrotyrosine. This modification disrupts protein function by altering structural conformations or blocking phosphorylation sites. For instance, nitration of mitochondrial enzymes like pyruvate kinase M2 (PKM2) and elongation factor 2 (EF2) impairs energy metabolism and protein synthesis, contributing to cellular dysfunction.

Nitrotyrosine’s role as a disease biomarker is well-documented. In neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases, nitrated tau and α-synuclein aggregates correlate with pathological progression. The compound’s inclusion of a nitrotyrosine residue enables its use in detecting such modifications, offering insights into oxidative damage pathways.

Research Applications in Oxidative Stress Analysis

H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH trifluoroacetate has been applied in diverse oxidative stress studies. Its fluorogenic properties facilitate the detection of protease activity, such as human neutrophil elastase (HNE), which is upregulated during inflammation. A tri-branched analog of this probe exhibited a 20-fold fluorescence increase upon HNE cleavage, enabling real-time monitoring of neutrophil extracellular trap (NET) formation. Additionally, immunoprecipitation workflows using anti-nitrotyrosine antibodies have identified over 2,600 nitrotyrosine-containing peptides in peroxynitrite-treated cells, including novel sites on PKM2 and EF2.

Table 1: Key Applications of H-2Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO2)-Asp-OH Trifluoroacetate

Properties

Molecular Formula |

C64H72F3N11O20 |

|---|---|

Molecular Weight |

1372.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C62H71N11O18.C2HF3O2/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63;3-2(4,5)1(6)7/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89);(H,6,7)/t34-,35-,42-,43-,44-,45-,46-,47-,52-;/m0./s1 |

InChI Key |

WLXXPJLIYLOUCM-XJHWRUGTSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

NH₂-Abz-Gly-Ala-Ala-Pro-Phe-Tyr(3-NO2)-Asp-OH

- Key Similarities: Contains Abz and Tyr(3-NO2) for FRET-based quenching. Synthesized via Fmoc chemistry, with documented challenges in preventing side reactions involving Tyr(3-NO2) hydroxyl group modification .

- Key Differences: Shorter sequence (Gly-Ala-Ala-Pro-Phe vs. Ala-Phe-Ala-Phe-Asp-Val-Phe).

H-Tyr-Arg(NO2)-Lys(Z)-Asp(OBzl)-Val-OH.TFA

- Key Similarities :

- Key Differences: Functional roles differ: Arg(NO2) may influence substrate binding in serine proteases, whereas Tyr(3-NO2) serves as a quencher. Benzyl (Bzl) and carbobenzyloxy (Z) protecting groups reduce polarity compared to the unprotected Asp in the target compound.

Isatin Derivatives with 3-NO2 Modifications

- Example : Compounds from with nitro groups on aromatic rings.

- Key Differences: Small-molecule nitro groups exhibit distinct reactivity (e.g., electron-withdrawing effects) compared to peptide-embedded Tyr(3-NO2) .

Functional Performance

Enzymatic Substrate Efficiency

- The target peptide’s extended hydrophobic core (Ala-Phe repeats) may enhance binding to chymotrypsin-like proteases but reduce solubility in aqueous buffers.

- In contrast, NH₂-Abz-Gly-Ala-Ala-Pro-Phe-Tyr(3-NO2)-Asp-OH’s Pro-Phe motif likely targets elastase or subtilisin proteases .

Fluorescence Quenching Efficiency

- Tyr(3-NO2) in the target compound provides stronger quenching than Arg(NO2) in H-Tyr-Arg(NO2)-Lys(Z)-Asp(OBzl)-Val-OH.TFA due to spatial proximity to Abz in the folded structure.

Research Findings and Industrial Relevance

- Synthetic Yield: highlights that unprotected Tyr(3-NO2) necessitates rigorous side-reaction control, a critical consideration for scaling up the target peptide’s production .

- Pharmaceutical Potential: While the target peptide is likely a research tool, nitro-containing small molecules (e.g., ’s isatin derivatives) show therapeutic promise, suggesting future cross-disciplinary applications .

Preparation Methods

Resin and Linker Selection

Example : For a 0.5 mmol scale, 0.5 mmol of PAL-linked PEG-PS resin is typically used.

Amino Acid Derivatives and Protecting Groups

The sequence requires specialized derivatives due to the 3-nitrotyrosine and aspartic acid residues:

Key Challenge : The nitro group on Tyr(3-NO₂) is sensitive to strong acids. Mild deprotection conditions (e.g., piperidine in DMF) are critical to preserve the nitro functionality.

Coupling Reagents and Conditions

Coupling efficiency is optimized using activated esters or carbodiimide-mediated methods:

Example : For Asp-Val-Phe-Tyr(3-NO₂)-Asp coupling, TBTU/DIEA is preferred to minimize aspartimide formation.

Abz Group Attachment

The aminobenzoyl group is introduced via post-synthetic acylation :

- Resin-bound peptide : After cleavage from the resin (e.g., TFA/SCM), the peptide is dissolved in DMF.

- Abz-Cl addition : Aminobenzoyl chloride (5 eq) and DIEA (10 eq) are added, followed by stirring at RT for 2–4 hours.

- Workup : Precipitation with EtOAc/acetone (5:10:1) and filtration.

Yield : ~70–80% based on analogous fluorogenic peptides.

Critical Challenges and Solutions

Aspartimide Formation

Aspartic acid residues undergo cyclization to form aspartimide under acidic conditions, leading to truncated peptides. Solutions include:

- Side-chain protection : O-t-Bu or O-1-adamantyl groups for Asp.

- Coupling additives : Additives like DCM or morpholine to scavenge acetic acid.

Data : Table 3 compares aspartimide formation rates for different Asp protecting groups.

| Asp(OR) R | Aspartimide per Cycle (%) | d-Asp (%) |

|---|---|---|

| t-Bu | 1.65 | 9.1 |

| Mpe | 0.49 | 4.2 |

| Epe | 0.19 | 2.2 |

| Bno | 0.06 | 0.9 |

Nitro-Tyr Stability

The 3-nitro group on tyrosine is prone to reduction or decomposition under harsh conditions. Mitigation strategies include:

- Mild deprotection : Use piperidine in DMF (20% v/v) instead of TFA.

- Pre-activated amino acids : Fmoc-Tyr(3-NO₂)-OH derivatives are pre-protected to avoid exposure to strong acids.

Purification and Characterization

HPLC and MS Analysis

Example : For Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(3-NO₂)-Asp-OH·TFA, ESI-MS would show a peak at ~1543.8 Da (M+H)⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.